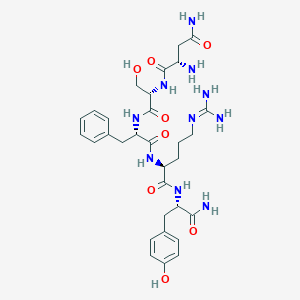

Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, commonly known as ASP, is a small peptide that has gained significant attention in the field of scientific research due to its various biological properties. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to have potential applications in the field of drug development and medical research.

Mecanismo De Acción

The mechanism of action of ASP is not fully understood, but it is believed to act through multiple pathways. ASP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to modulate the immune response by regulating the production of cytokines and chemokines.

Efectos Bioquímicos Y Fisiológicos

ASP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the progression of neurodegenerative diseases and melanoma, respectively. ASP has also been found to regulate the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in various cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using ASP in lab experiments is its ease of synthesis using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide. ASP is a small peptide that can be synthesized in large quantities with high purity. However, one of the limitations of using ASP is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.

Direcciones Futuras

There are several future directions for the research on ASP. One of the areas of interest is the development of ASP-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of the structure-activity relationship of ASP, which can provide insights into its mechanism of action and aid in the design of more potent analogs. Additionally, the use of ASP as a tool for the study of protein aggregation and misfolding is an area of growing interest.

Métodos De Síntesis

The synthesis of ASP is carried out using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, which involves the stepwise addition of amino acids to a solid support. The synthesis is initiated by coupling the first amino acid, asparagine, to the resin. The subsequent amino acids, serine, phenylalanine, arginine, and tyrosine, are then added one by one in the same manner. After the final amino acid is added, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Aplicaciones Científicas De Investigación

ASP has been extensively studied for its potential applications in medical research. It has been found to exhibit antimicrobial, antitumor, and immunomodulatory properties. ASP has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

Propiedades

Número CAS |

151937-05-2 |

|---|---|

Nombre del producto |

Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |

Fórmula molecular |

C31H44N10O8 |

Peso molecular |

684.7 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |

Clave InChI |

GCLINQNIKJHLQE-LSBAASHUSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Secuencia |

NSFRY |

Sinónimos |

ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.